molecular formula C5H6S2 B1266635 5-Methylthiophene-2-thiol CAS No. 3970-28-3

5-Methylthiophene-2-thiol

Cat. No.: B1266635
CAS No.: 3970-28-3
M. Wt: 130.2 g/mol
InChI Key: IHTLZNZYAZTKSG-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a methyl group at the 5-position and a thiol group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Methylthiophene-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against kinases and proteases . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and anticancer properties by modulating specific signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under specific conditions, leading to altered biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to possess a threshold effect, where a specific dosage range is required to achieve the desired biological activity . Beyond this range, the compound may induce toxic effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites with distinct biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, thiophene derivatives have been shown to be transported across cell membranes via specific transporters, affecting their intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been observed to localize in the nucleus, mitochondria, and endoplasmic reticulum, influencing their activity in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylthiophene-2-thiol can be synthesized through various methods. Another method involves the lithiation of 5-methylthiophene followed by thiolation using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Halogenated thiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Methylthiophene-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylthiophene-2-thiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-methylthiophene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLZNZYAZTKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192784
Record name 2-Thiophenethiol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-28-3
Record name 2-Thiophenethiol, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenethiol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenethiol, 5-methyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-methylthiophene-2-thiol significant in the context of renewable resources?

A1: this compound stands out due to its origin: it can be synthesized from levulinic acid []. Levulinic acid is a platform chemical obtainable from cellulose, a major component of plant biomass. This connection to renewable biomass makes this compound a potentially sustainable alternative for various applications, aligning with the growing demand for environmentally friendly materials. The research highlights a novel approach to creating valuable thiophenic compounds from renewable feedstocks like cellulose [].

Q2: Could you elaborate on the synthesis process of this compound from levulinic acid?

A2: The synthesis involves a tandem thionation reaction using Lawesson's reagent []. This process doesn't directly yield this compound. Levulinic acid is first converted into a series of thiophenone intermediates. These intermediates then undergo further thionation, ultimately leading to the formation of this compound as the final product with an impressive 78% yield [].

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